molecular formula C20H22N2O5S2 B3297979 (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896356-28-8

(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No. B3297979
CAS RN: 896356-28-8
M. Wt: 434.5 g/mol
InChI Key: RAXVJALZJRSAHF-UHFFFAOYSA-N
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Description

The compound is a benzothiazole derivative, which is a class of heterocyclic aromatic organic compounds. It also contains a sulfonyl functional group and an ethoxyethyl group. Benzothiazole derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The benzothiazole core of the molecule is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The sulfonyl group is attached to the benzene ring, and the ethoxyethyl group is attached to the thiazole ring .


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzothiazoles are often stable, crystalline compounds. The presence of the sulfonyl group could increase the compound’s acidity and reactivity .

Scientific Research Applications

Stimuli-Responsive Polymers

The compound’s structure suggests potential use in stimuli-responsive polymers. For instance, it has been copolymerized with N-acryloyl-N′-propylpiperazine (AcrNPP) and 2-ethoxyethyl methacrylate (EEMA) to form random stimuli-responsive p(AcrNPP/EEMA) copolymers. These copolymers exhibit temperature and pH responsiveness, leading to glass transition temperature (Tg) and stimuli-responsive (TSR) transitions . The relationship between TSR and Tg can be predicted using the following formula:

1TSR=Tg1⋅Tg2⋅(Tbinary−T)Tbinary⋅T⋅(Tg1−Tg2)+Tg1⋅T−Tbinary⋅Tg2Tbinary⋅T⋅(Tg1−Tg2)\frac{1}{\text{TSR}} = \frac{Tg_1 \cdot Tg_2 \cdot (T_{\text{binary}} - T)}{T_{\text{binary}} \cdot T \cdot (Tg_1 - Tg_2)} + \frac{Tg_1 \cdot T - T_{\text{binary}} \cdot Tg_2}{T_{\text{binary}} \cdot T \cdot (Tg_1 - Tg_2)} TSR1​=Tbinary​⋅T⋅(Tg1​−Tg2​)Tg1​⋅Tg2​⋅(Tbinary​−T)​+Tbinary​⋅T⋅(Tg1​−Tg2​)Tg1​⋅T−Tbinary​⋅Tg2​​

where:

Lubrication Performance Enhancement

Consider exploring the compound’s impact on lubrication performance. N,N-Bis(2-ethoxyethyl) fatty acid amides have been investigated for their effects on kerosene fuel (F-34) used in compression ignition (CI) engines . Understanding its lubricating properties could lead to practical applications in engine design and efficiency.

Temperature-Responsive Phase Separation

The compound’s lower critical solution temperature behavior has been studied in aqueous solutions. Poly(N-(2-ethoxyethyl)acrylamide) (PEoEA) and poly(N-(2-ethoxyethyl)methacrylamide) (PEoEMA) exhibit phase separation at specific temperatures. Investigating this behavior further could reveal applications in drug delivery, smart materials, or controlled release systems .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some benzothiazole derivatives have been found to have anticancer properties, potentially due to their ability to interact with biological targets such as DNA or proteins .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the known activities of some benzothiazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-4-27-12-11-22-17-10-7-15(26-2)13-18(17)28-20(22)21-19(23)14-5-8-16(9-6-14)29(3,24)25/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXVJALZJRSAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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